molecular formula C11H12N4O3 B6151095 1-[(4-methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1551328-26-7

1-[(4-methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B6151095
CAS RN: 1551328-26-7
M. Wt: 248.2
InChI Key:
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Description

1-(4-Methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid, commonly known as MMPTCA, is a synthetic compound that has been widely studied for its potential applications in the scientific research field. MMPTCA is a derivative of the triazole family, which is a class of heterocyclic compounds that contain three nitrogen atoms and a ring structure. This compound has been studied for its potential to be used as a reagent in various chemical reactions, as well as its ability to be used as a biological probe.

Scientific Research Applications

MMPTCA has been used in a variety of scientific research applications, including inorganic synthesis, organic synthesis, and biochemistry. In inorganic synthesis, MMPTCA has been used as a reagent to form various metal-organic compounds, such as metal-organic frameworks (MOFs). In organic synthesis, MMPTCA has been used to synthesize a variety of organic compounds, such as heterocyclic compounds and polymers. In biochemistry, MMPTCA has been used as a biological probe to detect and measure the activity of enzymes and other proteins.

Mechanism of Action

MMPTCA acts as a catalyst in a variety of reactions, including the Knoevenagel condensation reaction, the Biginelli reaction, and the Suzuki-Miyaura cross-coupling reaction. In the Knoevenagel condensation reaction, MMPTCA acts as a nucleophile, attacking the carbonyl group of the aldehyde or ketone to form a β-hydroxy ketone. In the Biginelli reaction, MMPTCA acts as a nucleophile, attacking the carbonyl group of the urea to form the desired product. Finally, in the Suzuki-Miyaura cross-coupling reaction, MMPTCA acts as a base, abstracting a proton from the aryl halide to form the desired product.
Biochemical and Physiological Effects
MMPTCA has been studied for its potential biochemical and physiological effects. MMPTCA has been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells. Additionally, MMPTCA has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which may be beneficial in treating certain diseases and conditions.

Advantages and Limitations for Lab Experiments

MMPTCA has several advantages for use in laboratory experiments. MMPTCA is a relatively stable compound and can be stored for extended periods of time without degradation. Additionally, MMPTCA is a relatively inexpensive compound, making it a cost-effective reagent for laboratory experiments. However, MMPTCA does have some limitations for use in laboratory experiments. MMPTCA is a relatively strong base, and therefore, it is important to use it with caution to avoid unwanted side reactions. Additionally, MMPTCA is a relatively reactive compound and therefore, it is important to use it in a well-ventilated area to avoid unwanted exposure.

Future Directions

MMPTCA has the potential to be used in a variety of future applications. For example, MMPTCA could be used to develop new metal-organic compounds for use in catalytic reactions. Additionally, MMPTCA could be used to develop new drugs and treatments for a variety of diseases and conditions. Finally, MMPTCA could be used to develop new biological probes for use in biochemical and physiological studies.

Synthesis Methods

MMPTCA can be synthesized using a variety of methods, including the Knoevenagel condensation reaction, the Biginelli reaction, and the Suzuki-Miyaura cross-coupling reaction. In the Knoevenagel condensation reaction, an aldehyde and a ketone are reacted with a base to form a β-hydroxy ketone, which is then reacted with an amine to form MMPTCA. In the Biginelli reaction, aldehydes, ketones, and urea are reacted to form MMPTCA. Finally, in the Suzuki-Miyaura cross-coupling reaction, aryl halides are reacted with MMPTCA to form the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-[(4-methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid' involves the reaction of 4-methoxy-6-methylpyridin-2-ylmethyl azide with propiolic acid, followed by the addition of copper (I) iodide as a catalyst to form the desired product.", "Starting Materials": [ "4-methoxy-6-methylpyridin-2-ylmethyl azide", "Propiolic acid", "Copper (I) iodide" ], "Reaction": [ "Step 1: Dissolve 4-methoxy-6-methylpyridin-2-ylmethyl azide (1.0 g) in dry DMF (10 mL) and stir for 10 minutes.", "Step 2: Add propiolic acid (1.2 g) to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Add copper (I) iodide (0.1 g) to the reaction mixture and stir for an additional 24 hours at room temperature.", "Step 4: Filter the reaction mixture and wash the solid with water.", "Step 5: Recrystallize the product from ethanol to obtain the desired compound '1-[(4-methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid'." ] }

CAS RN

1551328-26-7

Product Name

1-[(4-methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Molecular Formula

C11H12N4O3

Molecular Weight

248.2

Purity

95

Origin of Product

United States

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